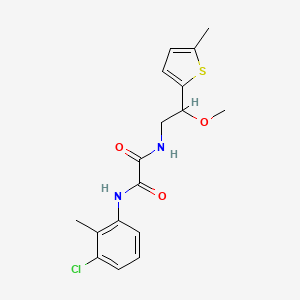
6-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are components of several important biomolecules, including nucleotides and nucleic acids.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various strategies, including nucleophilic substitution reactions. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized through such a reaction with sulfonyl chlorides . Although the specific synthesis of this compound is not detailed in the provided papers, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents to influence the overall architecture. For example, complexes with the ligand 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine have been synthesized, showing versatile binding behavior and the formation of supramolecular H-bond architectures . This suggests that the compound may also form intricate molecular structures with potential for intermolecular interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. For instance, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in the presence of an oxidizing agent to give aminated products . This indicates that the compound of interest may also participate in similar reactions, such as amination or substitution, depending on the reactants and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely based on their specific substituents and molecular structure. For example, the salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine features an extensive hydrogen bonding network, which can influence its solubility, melting point, and other physical properties . The compound may exhibit similar properties, which would be important for its practical applications and behavior in biological systems.
科学的研究の応用
Synthesis and Derivative Development
Several studies have focused on synthesizing novel compounds derived from pyrimidine dione structures, aiming to explore their potential applications in medicinal chemistry. For example, research led by Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, highlighting their anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, demonstrating significant potential in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Antiviral Activities
Research into the biological activities of pyrimidine dione derivatives has identified several compounds with promising anticancer and antiviral properties. Singh and Paul (2006) investigated the anti-cancer activities of dialkylated-pyrimidin-2,4-diones against human tumor cell lines, revealing that specific structural modifications could enhance their anti-cancer efficacy (Singh & Paul, 2006). Furthermore, El‐Sayed, Ramiz, and Abdel-Rahman (2009) explored the anti-hepatitis B virus activity of new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, showcasing moderate to high activities and suggesting potential therapeutic applications for these compounds (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Photophysical and pH-Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives have also been investigated for their photophysical properties and potential as pH sensors. Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives exhibiting solid-state fluorescence and solvatochromism, which could be tuned for specific applications in pH sensing and molecular electronics (Yan, Meng, Li, Ge, & Lu, 2017).
作用機序
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, inhibiting α-amylase can be a therapeutic target .
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of α-amylase affects the carbohydrate digestion pathway. By reducing α-amylase activity, the rapid breakdown of complex carbohydrates into glucose is prevented. This, in turn, helps to control the rise in blood glucose levels following a meal, which can be beneficial in managing hyperglycemia .
Pharmacokinetics
The compound’s effectiveness in inhibiting the α-amylase enzyme suggests that it has sufficient bioavailability to interact with its target .
Result of Action
The inhibition of α-amylase by this compound leads to a slower digestion and absorption of carbohydrates. This results in a more gradual increase in blood glucose levels after a meal, which can help to manage hyperglycemia in individuals with diabetes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-9-7-10(2)16-13(15-9)20-5-3-19(4-6-20)11-8-12(21)18-14(22)17-11/h7-8H,3-6H2,1-2H3,(H2,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYARCEFSDUNMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=O)NC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)
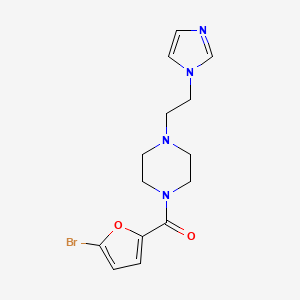

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)
![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)
![Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528892.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)
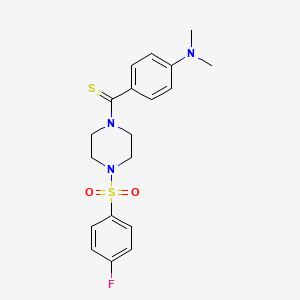
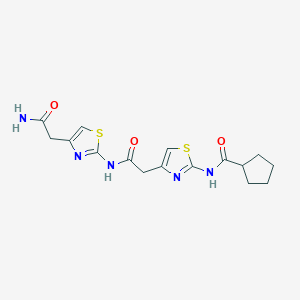
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)
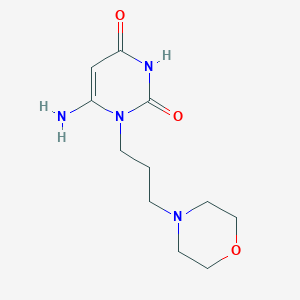

![N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2528905.png)
